4,5-Dimethylpyridine-3-carboxylic acid
Overview
Description
4,5-Dimethylpyridine-3-carboxylic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two methyl groups at the 4 and 5 positions and a carboxylic acid group at the 3 position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethylpyridine-3-carboxylic acid can be synthesized through several methods. One common method involves the reaction of 4,5-dimethylpyridine with carbon dioxide under high pressure and temperature in the presence of a catalyst. Another method involves the oxidation of 4,5-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems allows for efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form 4,5-dimethylpyridine.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives with additional oxygen-containing functional groups.
Reduction: 4,5-Dimethylpyridine.
Substitution: Compounds with different functional groups replacing the carboxylic acid group.
Scientific Research Applications
4,5-Dimethylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethylpyridine-3-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methyl groups at the 4 and 5 positions can affect the compound’s hydrophobic interactions and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine-3-carboxylic acid: Similar structure but with only one methyl group.
5-Methylpyridine-3-carboxylic acid: Similar structure but with the methyl group at a different position.
Pyridine-3-carboxylic acid: Lacks the methyl groups, making it less hydrophobic.
Uniqueness
4,5-Dimethylpyridine-3-carboxylic acid is unique due to the presence of two methyl groups, which enhance its hydrophobicity and influence its reactivity and binding properties. This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
4,5-dimethylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-9-4-7(6(5)2)8(10)11/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDANYHJEWJPQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613642 | |
Record name | 4,5-Dimethylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878794-22-0 | |
Record name | 4,5-Dimethylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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